Product packaging for Heptadecylcyclohexane(Cat. No.:CAS No. 19781-73-8)

Heptadecylcyclohexane

Cat. No.: B011327
CAS No.: 19781-73-8
M. Wt: 322.6 g/mol
InChI Key: VLHZQNGNJQYAIZ-UHFFFAOYSA-N
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Description

Overview of Cycloalkane Hydrocarbons in Natural and Anthropogenic Systems

Cycloalkanes, also known as naphthenes, are saturated hydrocarbons where the carbon atoms form a closed ring. britannica.comlibretexts.org These compounds consist solely of carbon and hydrogen atoms connected by single bonds, with the carbon atoms of the ring being sp³ hybridized. libretexts.orgwikipedia.orglibretexts.org The general chemical formula for a cycloalkane with a single ring is CnH2n. britannica.comwikipedia.orglibretexts.org They are classified as aliphatic compounds and are considered saturated because they contain the maximum possible number of hydrogen atoms for a given number of carbon atoms in a ring structure. msu.edu

In natural systems, cycloalkanes are significant components of crude oil and geological deposits like coal-bed wax. researchgate.netosti.gov Their formation over geological timescales makes them inherent constituents of fossil fuels. Anthropogenic systems, by extension, frequently contain cycloalkanes due to the widespread use of petroleum products. They are common in refined fuels such as diesel and are introduced into the environment through oil spills and chronic leakage from industrial sites. researchgate.net The physical properties of cycloalkanes, such as higher boiling points and densities compared to their straight-chain alkane counterparts, are due to stronger intermolecular forces (London forces) facilitated by their ring structure. wikipedia.org

Heptadecylcyclohexane as a Component of Complex Hydrocarbon Mixtures

This compound (C23H46) is a specific cycloalkane characterized by a seventeen-carbon alkyl chain attached to a cyclohexane (B81311) ring. chemeo.comnist.gov It is a solid at standard conditions, with a melting point of approximately 36-38°C and a boiling point of 397°C. thegoodscentscompany.comchemicalbook.com This compound is not found in isolation but as one of many components within complex hydrocarbon mixtures, particularly those of petrogenic origin. chemicalbook.comchemicalbook.com

Research has identified this compound and other long-chain alkylcyclohexanes in crude oil, diesel fuel, and coal-bed waxes. researchgate.netosti.gov In a study of coal-bed wax, long-chain n-alkylcyclohexanes were found to be major components of the cyclic alkane fraction. osti.gov Its presence in these mixtures makes it a subject of interest for geochemical fingerprinting and environmental forensics. researchgate.net this compound is one of the components of petroleum hydrocarbon mixtures that can induce certain biological responses. chemicalbook.comchemicalbook.com

Table 1: Physicochemical Properties of this compound The following is an interactive data table. You can sort and filter the data by clicking on the headers.

Property Value Source
Molecular Formula C23H46 nist.govscbt.comnist.gov
Molecular Weight 322.61 g/mol chemeo.comnist.gov
CAS Number 19781-73-8 scbt.comnist.gov
Alternate Names Cyclohexane, heptadecyl-; 1-Cyclohexylheptadecane nist.govscbt.com
Melting Point 36 - 38 °C thegoodscentscompany.comchemicalbook.com
Boiling Point 397 °C thegoodscentscompany.comchemicalbook.com
Water Solubility 5.62e-9 - 8.23e-9 mg/L (Predicted) epa.gov

| Octanol/Water Partition Coefficient (logKow) | 11.1 - 12.38 (Predicted) | thegoodscentscompany.comepa.gov |

Significance of Long-Chain Alkylcyclohexanes in Environmental Studies

Long-chain alkylcyclohexanes, including this compound, serve as important chemical markers in environmental investigations. researchgate.net Because they are common constituents of crude oil and refined products, their distribution patterns can be used to characterize petroleum sources, a practice known as fingerprinting. researchgate.net This is particularly useful after more easily degradable compounds, like n-alkanes, have been removed from a spill site. researchgate.net

The environmental fate of these compounds provides further diagnostic information. For instance, the biodegradation of alkylcyclohexanes under anaerobic, methanogenic conditions follows a distinct pattern. researchgate.net Unlike weathering or aerobic biodegradation which typically removes lower molecular weight compounds first, anaerobic degradation preferentially targets the higher molecular weight homologs. researchgate.net This results in a measurable shift in the distribution, with a decrease in compounds like this compound and a relative increase in the concentration of shorter-chain alkylcyclohexanes. researchgate.net Recognizing this degradation pattern is crucial for correctly identifying the original contaminant source and assessing the progress of natural attenuation at spill sites. researchgate.net

Furthermore, long-chain alkylcyclohexanes are recognized as intermediate volatility organic compounds (IVOCs) in the atmosphere. acs.org They can react with atmospheric oxidants, such as chlorine atoms, to form secondary organic aerosols (SOAs), which have implications for air quality and climate. acs.org The degradation of these compounds in the environment is also a subject of microbiological research, with bacterial genera such as Alcanivorax and Rhodococcus showing the ability to break down long-chain alkylcyclohexanes through various metabolic pathways. nih.govscirp.org

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound C23H46
Cyclopropane C3H6
Cyclobutane C4H8
Cyclopentane C5H10
Cyclohexane C6H12
Cycloheptane C7H14
Cyclooctane C8H16
Cyclotridecane C13H26
n-alkanes Varies
Hexylcyclohexane C12H24
Heptylcyclohexane C13H26
Octylcyclohexane C14H28
Cyclohexanecarboxylic acid C7H12O2
Cyclohexaneacetic acid C8H14O2
n-Octadecylcyclohexane C24H48
n-Nonadecylcyclohexane C25H50
Benzoic acid C7H6O2
1-Cyclohexene-1-carboxylic acid C7H10O2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H46 B011327 Heptadecylcyclohexane CAS No. 19781-73-8

Properties

IUPAC Name

heptadecylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23-21-18-16-19-22-23/h23H,2-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHZQNGNJQYAIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173489
Record name Heptadecylcyclohexane
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Molecular Weight

322.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19781-73-8
Record name Heptadecylcyclohexane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptadecylcyclohexane
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Record name Heptadecylcyclohexane
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Record name Heptadecylcyclohexane
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Occurrence and Distribution in Environmental Matrices

Heptadecylcyclohexane in Petroleum and Refined Products

The origin of this compound in the environment is intrinsically linked to its presence in petroleum and its derivatives. As a saturated hydrocarbon containing a cyclohexane (B81311) ring, it is a component of the naphthenic fraction of crude oil.

Presence in Crude Oil and Naphthenic Hydrocarbon Fractions

Crude oil is a complex mixture of hydrocarbons, which are broadly classified into paraffins, naphthenes, and aromatics. uotechnology.edu.iqpsu.edu Naphthenes, or cycloalkanes, are saturated hydrocarbons that feature one or more rings. uotechnology.edu.iq this compound falls into this category. The composition of crude oil, including the relative abundance of naphthenic hydrocarbons, can vary significantly depending on the source. uobabylon.edu.iq For instance, crudes are sometimes classified as paraffinic, naphthenic, or aromatic based on the predominance of these hydrocarbon types. psu.edugrandpetroleum.org The presence of this compound has been confirmed in various crude oil samples, such as those from the Niger Delta Basin, where it is used in geochemical analysis to understand oil sourcing. researchgate.net

Identification in Diesel Fuel and Engine Emissions

This compound is not only found in raw petroleum but also persists through the refining process into products like diesel fuel. researchgate.net Consequently, it is also detected in the emissions from diesel engines. researchgate.netmsha.govnih.gov The composition of diesel particulate matter (DPM) can be influenced by the original fuel composition, with unburned fuel contributing to the organic compounds found in emissions. researchgate.net Studies have quantified this compound in both low-sulfur diesel fuel and the resulting DPM. researchgate.net Research has also shown that the concentrations of specific chemical constituents in diesel exhaust, including this compound, have been substantially reduced in newer technology diesel engines compared to older models. msha.gov For example, one study comparing traditional and new technology diesel exhaust measured a significant reduction in this compound emissions. msha.gov

Table 1: Concentration of this compound in Diesel-Related Samples

Sample TypeConcentration (µg/g or as noted)Reference
Crankcase Oil (CKB1)15.63 amazonaws.com
Crankcase Oil (CKB2)5.25 amazonaws.com
Crankcase Oil (CKB3)18.79 amazonaws.com
Traditional Diesel Exhaust3.53 ± 1.05 ng/m³ msha.gov
New Technology Diesel Exhaust<0.01 ± 0.00 ng/m³ msha.gov

Detection in Environmental Compartments

The release of petroleum and its refined products, either through spills, emissions, or other means, leads to the presence of this compound in various environmental compartments.

Soil and Sediment Contamination

This compound has been detected in contaminated soils and sediments. cnjournals.com The contamination of these matrices often results from spills of petroleum products or deposition of vehicle emissions. The persistence and fate of such contaminants in soil and sediment are influenced by various factors, including the properties of the soil or sediment itself. ecetoc.orgwaterquality.gov.au Research has indicated that microorganisms present in soil and sediment can utilize this compound as a carbon source, suggesting a potential for biodegradation. cnjournals.com The analysis of organic contaminants in sediments is a key part of assessing environmental quality and risk. waterquality.gov.au

Atmospheric Particulate Matter Analysis

This compound is a known component of atmospheric particulate matter (PM), particularly in urban areas with significant traffic. tandfonline.comnih.gov It is considered a molecular marker for emissions from motor vehicles, especially those powered by diesel. nih.govresearchgate.net Numerous air quality studies have quantified this compound in PM samples to apportion sources of atmospheric pollution. tandfonline.compsu.edu For instance, a study in southern California identified this compound in atmospheric PM samples across multiple sites, linking its presence to vehicle emissions. tandfonline.com Although concentrations are generally low, its detection is consistent in areas impacted by traffic-related pollution. nih.gov

Table 2: Atmospheric Concentrations of this compound

LocationConcentration (ng/m³)Reference
Southern California (Average of 12 sites)0.067 tandfonline.com
Atlanta, GA (JST site)Not specified, but detected researchgate.net
Birmingham, AL (NCT site)Not specified, but detected researchgate.net

Presence in Historical and Modern Environmental Samples (e.g., Black Crusts)

The stability of hydrocarbon compounds like this compound allows for their detection in historical environmental samples, offering a window into past pollution levels. One such type of sample is the black crusts that form on the surfaces of buildings and monuments. These crusts trap atmospheric pollutants over long periods. Analysis of these crusts can reveal the historical composition of atmospheric particulate matter, including the presence of specific organic compounds like this compound, thereby providing a record of pollution from sources such as coal burning and vehicle traffic.

Geochemical Tracing and Fingerprinting Applications

The chemical structure and distribution of this compound and other related alkylcyclohexanes provide a wealth of information for geochemists. These compounds can be used to create a "fingerprint" of a petroleum sample, which helps in identifying its source and the environmental conditions it has been subjected to.

Utilizing Alkylcyclohexanes as Source Indicators

Alkylcyclohexanes, as a homologous series of hydrocarbons, are commonly found in crude oil and refined products like diesel fuel. usgs.govresearchgate.net The specific distribution of these compounds can serve as a fingerprint to characterize different types of petroleum products. usgs.govresearchgate.net This is particularly useful after more easily degradable compounds, such as n-alkanes, have been altered. usgs.govresearchgate.net

The distribution of long-chain alkylcyclohexanes can vary significantly between different oil sources, making them effective for oil-source correlation studies. For instance, studies of crude oils in the Tarim Basin have shown distinct differences in the distribution of alkylcyclohexanes, indicating different source rocks for the oils in different wells. sysydz.net In one well, the alkylcyclohexanes ranged from C12 to C32 with a maximum at C13, while in another, they showed a bimodal distribution with maxima at C14, C15, or C19. sysydz.net These differences, along with other geochemical data, suggested that one oil originated from marine carbonate source rock while the other came from marine mudstone. sysydz.net

Furthermore, the ratios of different hydrocarbons, including alkylcyclohexanes, can provide clues about the original organic matter that formed the petroleum. For example, methylcyclohexane (B89554) is often considered an indicator of terrestrial source material derived from humic organic matter. hdip.gov.pk

It's important to note that the distribution of alkylcyclohexanes can be altered by environmental processes. Under anaerobic conditions, long-term biodegradation can lead to a progressive loss of higher molecular weight homologs and an enhancement of lower molecular weight ones. usgs.govresearchgate.net This pattern is crucial to recognize in forensic geochemistry to avoid misinterpreting the source of a fuel spill. usgs.govresearchgate.net

This compound as a Biomarker in Geological Samples

This compound and other long-chain alkylcyclohexanes serve as important biomarkers in geological samples. tandfonline.comscielo.org.cocore.ac.uk Biomarkers are organic compounds found in the geological record that can be linked to specific biological precursors, providing insights into the organisms and environments of the past. nih.govlyellcollection.org

The presence and distribution of these compounds can help in the assessment of the source of organic matter, the paleoenvironmental conditions of sedimentation, and the thermal maturity of the source rock. scielo.org.co For example, in a study of fugitive dust in the Athabasca Oil Sands Region, this compound was identified as a component of the nonpolar organic compounds in the samples. tandfonline.com Its presence, along with other biomarkers like hopanes and steranes, is associated with geological origins and can be used to characterize different source profiles. tandfonline.com

In biodegraded oils, where more labile compounds have been removed, the more resistant cyclic alkanes like this compound become more prominent. semanticscholar.org The analysis of these compounds in biodegraded oils from the Nanxiang Basin in China revealed that cyclic alkanes with one to five rings are the major components of the unresolved complex mixtures (UCMs) that form during biodegradation. semanticscholar.org Specifically, alkyl-cyclohexanes and their isomers were identified as originating from the enrichment of hydrocarbons resistant to degradation. semanticscholar.org

The study of alkylcyclohexanes in crude oils from the Barinas sub-basin showed n-alkanes in the range of n-C9 to n-C40, with maximum values between n-C13 and n-C17. scielo.org.co The presence of high molecular weight hydrocarbons, including long-chain alkylcyclohexanes, can be associated with terrigenous organic matter. scielo.org.co

Below is a data table summarizing the occurrence and significance of this compound and related compounds in various geological contexts based on research findings.

Geological Context Compound(s) of Interest Chain Length/Distribution Significance as a Biomarker Reference(s)
Tarim Basin Crude OilsLong-chain alkylcyclohexanesC12-C32; unimodal (max at C13) or bimodal (max at C14, C15, or C19)Differentiates oil sources (marine carbonate vs. marine mudstone). sysydz.net
Athabasca Oil Sands Fugitive DustThis compound, other nonpolar organicsNot specifiedComponent of geological source profile, associated with bitumen. tandfonline.com
Nanxiang Basin Biodegraded OilsAlkyl-cyclohexanesNot specifiedMajor component of unresolved complex mixtures (UCMs) in biodegraded oil. semanticscholar.org
Barinas Sub-basin Crude Oilsn-Alkanes and by association alkylcyclohexanesn-C9 to n-C40; max between n-C13 and n-C17Indicates terrigenous organic matter input. scielo.org.co
Anaerobically Degraded Oil Spillsn-AlkylcyclohexanesProgressive loss from high molecular weight endIndicates a specific pathway of anaerobic biodegradation, important for forensic fingerprinting. usgs.govresearchgate.net

This table can be sorted and filtered by the user to explore the different applications of these compounds in geochemical analysis.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for isolating heptadecylcyclohexane from other co-existing compounds. The choice of technique is dictated by the sample's complexity and the required analytical resolution and sensitivity.

Gas chromatography-mass spectrometry (GC-MS) is a principal technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the compound is first vaporized and separated from other components in a gas chromatograph based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern, serves as a chemical fingerprint for identification.

The identification of this compound is confirmed by comparing its mass spectrum with reference spectra in established databases, such as those from the National Institute of Standards and Technology (NIST). nih.govnist.govnist.gov For quantification, the response of the detector is calibrated using a known standard of the compound. researchgate.netresearchgate.net The non-selective nature of GC-MS allows for the scanning of a wide range of compounds, providing a comprehensive profile of a sample's composition. nih.gov

Table 1: GC-MS Spectral Data for this compound
ParameterValueSource
PubChem CID29777 nih.gov
Molecular FormulaC23H46 nih.gov
Molecular Weight322.6 g/mol nih.gov
Top Peak (m/z)82 nih.gov
Second Highest Peak (m/z)83 nih.gov

This compound is classified as a high molecular weight hydrocarbon (HMWHC). Conventional GC methods may not be suitable for such compounds due to their low volatility. High-temperature gas chromatography (HTGC) is specifically designed to analyze compounds with high boiling points, extending the analytical range significantly. researchgate.netphenomenex.com This technique utilizes specialized columns, often made of metal or specially treated fused silica (B1680970), that can withstand temperatures up to 430 °C or higher. phenomenex.com

HTGC is crucial for the detailed characterization of crude oils and petroleum waxes, where it can identify and quantify HMWHCs up to C100 and beyond. csic.esucr.edu The improved resolution at higher carbon numbers allows for the differentiation of various HMWHCs, including long-chain n-alkanes, branched alkanes, and cycloalkanes like this compound, providing valuable geochemical information. researchgate.netresearchgate.net

Table 2: Typical HTGC Parameters for HMWHC Analysis
ParameterSpecificationPurpose
ColumnJ&W Scientific DB-5HT (or similar)Withstands high temperatures with minimal bleed. ucr.edu
InjectionCapillary cold on-columnPrevents thermal degradation of high-boiling point analytes. ucr.edu
Carrier GasHydrogen or HeliumProvides efficient transport of analytes through the column. ucr.edu
Temperature ProgramInitial temp ~60°C, ramped to >390°CAllows for the elution and separation of a wide range of hydrocarbons. ucr.edu

For extremely complex samples containing numerous isomeric and overlapping compounds, comprehensive two-dimensional gas chromatography (GC×GC) offers vastly superior separation power compared to single-column GC. copernicus.orgnih.gov In a GC×GC system, the effluent from a primary column is continuously collected and re-injected onto a second, shorter column with a different stationary phase. This results in a two-dimensional separation, spreading the compounds over a 2D plane. copernicus.org

When coupled with a time-of-flight mass spectrometer (TOFMS), the system provides high-resolution separation and rapid, full-spectral data acquisition. taylorandfrancis.com This is particularly advantageous for analyzing complex hydrocarbon mixtures where this compound might be obscured by other compounds in a one-dimensional analysis. gcms.czchemistry-matters.com The enhanced separation resolves co-eluting peaks, leading to "cleaner" mass spectra and more confident identification through library matching and spectral deconvolution. gcms.czazom.com The structured nature of the 2D chromatogram, where compounds of the same chemical class elute in specific regions, further aids in identification. chemistry-matters.com

Table 3: Comparison of 1D-GC and GC×GC for Complex Sample Analysis
FeatureConventional 1D-GCComprehensive GC×GC
Peak CapacityLow to moderateVery high, approximately the product of the two columns' capacities. nih.gov
ResolutionLimited, frequent co-elution in complex samples.Significantly enhanced, resolves many co-eluting peaks. gcms.cz
SensitivityStandardIncreased due to cryogenic focusing in the modulator, leading to taller, narrower peaks. gcms.cz
Identification ConfidenceCan be low due to spectral overlap from co-eluting compounds. azom.comHigh, due to better chromatographic separation and cleaner mass spectra. gcms.czazom.com

Sample Preparation and Extraction Protocols

Prior to chromatographic analysis, this compound must be efficiently extracted from its sample matrix and isolated from interfering substances.

Solvent extraction is a fundamental step used to separate compounds from a solid or liquid matrix based on their solubility. organomation.comtaylorandfrancis.com For a nonpolar aliphatic hydrocarbon like this compound, extraction from a sample is typically achieved using a nonpolar organic solvent. organomation.com

Common techniques include:

Liquid-Liquid Extraction (LLE): Used to separate this compound from a liquid sample (e.g., water) by partitioning it into an immiscible organic solvent like hexane (B92381) or cyclohexane (B81311). organomation.com

Soxhlet Extraction: A continuous solid-liquid extraction method where a solvent is repeatedly cycled through a solid sample. organomation.comrjptonline.org This technique is effective for extracting this compound from solid matrices like soils or sediments. tuc.gr

Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. organomation.com

The choice of solvent is critical and is based on the principle of "like dissolves like." Solvents such as hexane, cyclohexane, and ethyl acetate (B1210297) are commonly employed for extracting nonpolar hydrocarbons. organomation.comnih.gov

Following an initial solvent extraction, the resulting extract may still contain interfering compounds that can affect chromatographic analysis. Solid Phase Extraction (SPE) is a widely used sample clean-up technique that removes these interferences. thermofisher.com SPE is more efficient and uses significantly less solvent than traditional liquid-liquid extraction. researchgate.net

The process involves passing the liquid sample extract through a cartridge containing a solid adsorbent (the stationary phase). Depending on the chosen sorbent and solvents, either the analyte of interest is retained while impurities pass through (bind-elute strategy), or the impurities are retained while the analyte passes through (interference removal strategy). sigmaaldrich.com

For cleaning up an extract containing the nonpolar this compound, a normal-phase SPE approach is often effective. The extract (in a nonpolar solvent like hexane) is passed through a polar sorbent such as silica or Florisil (magnesium silicate). Polar interfering compounds adsorb onto the stationary phase, while the nonpolar this compound passes through with the solvent and is collected for analysis.

Table 4: Example of a Normal-Phase SPE Protocol for this compound Clean-up
StepProcedurePurpose
1. ConditioningPass a nonpolar solvent (e.g., hexane) through the polar SPE cartridge (e.g., silica).Wets the sorbent and prepares it for consistent interaction with the sample. sigmaaldrich.com
2. Sample LoadingLoad the sample extract (dissolved in a nonpolar solvent) onto the cartridge.This compound and other nonpolar compounds pass through, while polar interferences are retained.
3. Elution/CollectionCollect the eluate that passes through during the sample loading step. This fraction contains the purified this compound.To isolate the analyte of interest from retained matrix components.
4. ConcentrationThe collected fraction may be concentrated by gentle evaporation of the solvent before analysis.To increase the analyte concentration for improved detection sensitivity. thermofisher.com

Subcritical Fluid Extraction in Hydrocarbon Analysis

Subcritical fluid extraction (SFE) is an extraction technique that utilizes solvents at temperatures and pressures below their critical point but high enough to maintain them in a liquid state. thaiscience.infonih.gov This method has emerged as a "green" alternative to conventional solvent extraction techniques, particularly for the analysis of organic compounds like hydrocarbons. semanticscholar.orgmdpi.com Water is a commonly used solvent in this process, referred to as subcritical water extraction (SWE), where its properties can be manipulated by changing the temperature. thaiscience.infonih.gov As the temperature of water increases, its dielectric constant decreases, making it behave like a less polar organic solvent, such as methanol (B129727) or ethanol. nih.govsemanticscholar.org This tunability allows for the selective extraction of a wide range of organic species, including various hydrocarbons. nih.govsemanticscholar.org

The primary advantage of subcritical fluid extraction is its enhanced efficiency and speed compared to traditional methods like Soxhlet extraction. science.govwikipedia.org The lower viscosity and surface tension of subcritical fluids allow for better penetration into the sample matrix, while higher diffusivity rates facilitate faster mass transfer of the target analytes. wikipedia.org This results in significantly shorter extraction times, often reduced from several hours to between 10 and 60 minutes. wikipedia.org Furthermore, using water as a solvent is environmentally friendly, non-toxic, and cost-effective. nih.govsemanticscholar.org

In the context of hydrocarbon analysis, subcritical fluid extraction is effective for isolating compounds from complex matrices. The process typically involves heating the solvent and the sample in a sealed vessel under pressure to maintain the solvent in its liquid phase. nih.govmdpi.com The conditions can be optimized for specific hydrocarbons by adjusting the temperature. For instance, subcritical water at temperatures ranging from 150°C to 200°C has been successfully used to extract therapeutic compounds from plant materials without causing chemical degradation. thaiscience.info This technique is applicable for extracting high-value products from natural materials, including various oils and hydrocarbons. bestoilmillplant.com

Interactive Table: Comparison of Extraction Methods for Hydrocarbons

ParameterSubcritical Fluid Extraction (SFE)Soxhlet Extraction
SolventWater, CO2, Propane, Butane bestoilmillplant.comOrganic solvents (e.g., hexane, dichloromethane)
Extraction Time10 - 60 minutes wikipedia.orgSeveral hours
TemperatureVariable (e.g., 130-240°C for SWE) semanticscholar.orgBoiling point of the solvent
PressureElevated (e.g., 0.3-0.7 MPa) bestoilmillplant.comAtmospheric
Environmental ImpactLow (especially with water or CO2) semanticscholar.orgHigh (due to volatile and often toxic solvents)

Internal Standards in Analytical Procedures

An internal standard (IS) is a chemical substance added in a constant, known amount to all samples, calibration standards, and blanks in a quantitative analysis. scioninstruments.comlibretexts.orggmp-compliance.org The primary purpose of using an internal standard in analytical procedures, particularly in chromatography, is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. libretexts.orgmonadlabtech.comyoutube.com By measuring the ratio of the analyte signal to the internal standard signal, analysts can achieve more accurate and precise quantification, as any variations will affect both the analyte and the internal standard to a similar degree. scioninstruments.comyoutube.com

The selection of a suitable internal standard is critical for the success of the analysis. An ideal internal standard should possess the following characteristics:

It must be a compound that is not naturally present in the sample. scioninstruments.comwikipedia.org

It should be chemically similar to the analyte(s) of interest to ensure it behaves similarly during extraction, derivatization, and analysis. monadlabtech.comreddit.com

It must be clearly separated from all other components in the chromatogram. scioninstruments.com

It should have a similar retention time to the analyte. wikipedia.org

It should be of high purity and stable. monadlabtech.com

In gas chromatography-mass spectrometry (GC-MS), stable isotope-labeled analogs of the analyte, such as deuterated compounds, are often considered the best choice for an internal standard. scioninstruments.comwikipedia.orgnih.gov These compounds have nearly identical chemical and physical properties to their non-labeled counterparts but can be distinguished by their mass difference. wikipedia.org For hydrocarbon analysis, compounds from the same chemical class but with a different chain length, or deuterated versions of hydrocarbons like deuterated benzene (B151609) or toluene, are commonly used. nih.govtdi-bi.com

The use of an internal standard enhances the reliability and quality control of the analytical method. monadlabtech.com It helps to minimize errors arising from injection volume variability, matrix effects, and fluctuations in detector response. monadlabtech.comyoutube.com The concentration of the analyte is calculated based on the response factor (F), which is determined by analyzing a standard solution containing known concentrations of both the analyte and the internal standard. libretexts.org

Interactive Table: Common Internal Standards for Hydrocarbon Analysis

Internal StandardAnalyte ClassRationale for UseReference
Fluorene-d10Polycyclic Aromatic Hydrocarbons (PAHs)Deuterated analog, similar chromatographic behavior. tdi-bi.com
Pyrene-d10Polycyclic Aromatic Hydrocarbons (PAHs)Deuterated analog, elutes near target analytes. tdi-bi.com
Benzo[a]pyrene-d12Polycyclic Aromatic Hydrocarbons (PAHs)Deuterated analog for higher molecular weight PAHs. tdi-bi.com
[2H6]-BenzeneVolatile Aromatic HydrocarbonsStable isotope-labeled standard for volatile compounds. nih.gov
[2H8]-TolueneVolatile Aromatic HydrocarbonsStable isotope-labeled standard for volatile compounds. nih.gov

Environmental Fate and Biogeochemical Transformations

Biodegradation Pathways of Alkylcyclohexanes

The biodegradation of alkylcyclohexanes, including heptadecylcyclohexane, can proceed through different metabolic routes depending on the presence or absence of oxygen.

Aerobic Degradation: In the presence of oxygen, the biodegradation of alkylcyclohexanes is generally more rapid and efficient. researchgate.netfrontiersin.org Aerobic microorganisms utilize molecular oxygen to initiate the breakdown of the hydrocarbon. researchgate.netenviro.wiki The degradation often starts with the oxidation of the alkyl side chain or the cyclohexane (B81311) ring. asm.orgnih.govresearchgate.netnih.gov Studies have shown that under aerobic conditions, the degradation of alkylcyclohexanes can be significant, with one study reporting a 52.28% reduction by Shewanella putrefaciens. frontiersin.org The sequence of degradation often sees n-alkanes being depleted before alkylcyclohexanes. researchgate.netfrontiersin.org

Anaerobic Degradation: In the absence of oxygen, anaerobic microorganisms utilize alternative electron acceptors such as nitrate, sulfate, or carbon dioxide for respiration. enviro.wikislideshare.net The anaerobic degradation of hydrocarbons is typically a slower process compared to aerobic degradation. researchgate.netenviro.wiki For cycloalkanes, the activation mechanism under anaerobic conditions often involves the addition of the compound to fumarate, forming cycloalkylsuccinate derivatives. nih.govfrontiersin.org This process has been observed in both sulfate-reducing and nitrate-reducing enrichment cultures. nih.govfrontiersin.org While less efficient, anaerobic degradation plays a crucial role in hydrocarbon breakdown in oxygen-depleted environments. enviro.wiki One study noted a 22.23% degradation of alkylcyclohexanes under anaerobic conditions by Shewanella putrefaciens. frontiersin.org

Degradation ConditionKey FeaturesTypical Degradation Rate
Aerobic Requires molecular oxygen. Generally faster and more efficient. researchgate.netfrontiersin.orgHigher than anaerobic degradation. researchgate.net
Anaerobic Occurs in the absence of oxygen, using alternative electron acceptors. enviro.wikislideshare.net Slower process. researchgate.netenviro.wikiLower than aerobic degradation. frontiersin.org

A variety of microorganisms, including bacteria and fungi, are capable of metabolizing cycloalkanes. asm.orgnih.govasm.orgosti.gov

Aerobic Metabolism: Under aerobic conditions, bacteria such as Alcanivorax, Acinetobacter, and Mycobacterium have been shown to degrade alkylcyclohexanes. asm.orgnih.govnih.govresearchgate.netepa.gov The primary pathway for long-chain n-alkylcyclohexanes often involves the oxidation of the terminal methyl group of the alkyl side chain to a carboxylic acid, followed by β-oxidation. asm.orgnih.govnih.gov This process can yield intermediates like cyclohexaneacetic acid and cyclohexanecarboxylic acid. asm.orgnih.govnih.govresearchgate.net Another pathway involves the oxidation of the cyclohexane ring itself. epa.gov For instance, Acinetobacter sp. ODDK71 can degrade dodecylcyclohexane (B156805) through both ring oxidation and side-chain oxidation when co-metabolized with hexadecane. epa.gov

Anaerobic Metabolism: Anaerobic metabolism of cycloalkanes is carried out by specialized bacteria, often in syntrophic communities. enviro.wiki The initial activation step typically involves the addition to fumarate. nih.govfrontiersin.orgfrontiersin.org For example, in sulfate-reducing and nitrate-reducing cultures, cyclohexane is converted to cyclohexylsuccinate. nih.govfrontiersin.org This is then further metabolized, potentially entering the fatty acid synthesis cycle. nih.gov While pure cultures of anaerobic cycloalkane degraders are not yet widely reported, phylotypes related to Desulfotomaculum and Geobacter have been implicated. nih.gov Some anaerobic bacteria can co-activate and transform cycloalkanes while growing on other substrates, like n-hexane. frontiersin.org

Microorganism GenusMetabolic ConditionKey Metabolic Action on Alkylcyclohexanes
AlcanivoraxAerobicDegrades long-chain n-alkylcyclohexanes primarily via β-oxidation of the alkyl side chain. asm.orgnih.govnih.gov
AcinetobacterAerobicDegrades alkylcyclohexanes (C12 and longer) via co-metabolism, involving both ring and side-chain oxidation. epa.gov
MycobacteriumAerobicGrows on dodecylcyclohexane by utilizing acetyl fragments from β-oxidation of the side-chain, leading to the accumulation of cyclohexaneacetic acid. researchgate.net
Sulfate-reducing bacteriaAnaerobicActivates cyclohexane by adding it to fumarate, forming cyclohexylsuccinate. nih.govfrontiersin.org
Nitrate-reducing bacteriaAnaerobicAlso activates cyclohexane via addition to fumarate. nih.govfrontiersin.org

Several environmental factors significantly impact the rate of alkylcyclohexane biodegradation.

Temperature: Biodegradation rates generally increase with temperature up to an optimal point, typically between 30°C and 40°C for many hydrocarbon-degrading microbes. numberanalytics.comscirp.org Higher temperatures can increase the rate of hydrocarbon metabolism, but extreme heat can be detrimental to microbial cells. scirp.org Conversely, low temperatures increase the viscosity of oil and reduce the volatility of low molecular weight hydrocarbons, which can delay the onset of biodegradation. scirp.org

Oxygen: Oxygen is a critical factor, with aerobic degradation being significantly faster than anaerobic degradation. researchgate.netnumberanalytics.com The availability of oxygen in soil pore spaces is essential for aerobic microbes. mda.state.mn.us However, some studies suggest that at very high temperatures (e.g., 65°C), there can be an inverse relationship between oxygen concentration and biodegradation rate. nih.gov

pH: The optimal pH for the biodegradation of hydrocarbons is generally near neutral, within a range of 5 to 9. numberanalytics.commda.state.mn.us

Nutrients: The presence of nutrients, particularly nitrogen and phosphorus, is crucial for microbial growth and metabolism. enviro.wikiijlpr.com

Bioavailability: The accessibility of the hydrocarbon to the microorganisms is a key limiting factor. ijlpr.com

Environmental ParameterInfluence on Alkylcyclohexane Degradation
Temperature Rates generally increase with temperature to an optimum (typically 30-40°C), then decline. numberanalytics.comscirp.org
Oxygen Aerobic degradation is significantly faster than anaerobic. researchgate.netnumberanalytics.com Oxygen availability is crucial for aerobic processes. mda.state.mn.us
pH Optimal degradation typically occurs in a pH range of 5-9. numberanalytics.commda.state.mn.us

Formation Mechanisms in Natural Systems

Alkylcyclohexanes, including this compound, are naturally occurring components of crude oils. researchgate.net Their formation is a result of geological processes over millions of years. One proposed mechanism for the formation of certain alkylcyclohexanes in oils is the cyclization of fatty acids during diagenesis, the process of physical and chemical changes in sediments after deposition. core.ac.uk They can also be formed through the hydrothermal alteration of sedimentary organic matter. core.ac.uk In biodegraded oils, the relative concentration of more resistant compounds like alkylcyclohexanes can increase as more easily degradable compounds like n-alkanes are removed by microbial action. nih.gov This can lead to an enrichment of these cyclic compounds in weathered petroleum. nih.gov

Computational and Theoretical Studies

Molecular Modeling and Simulation of Alkylcyclohexane Behavior

Molecular modeling and simulation are powerful tools for investigating the thermophysical properties and nanoscale behavior of hydrocarbons. Molecular dynamics (MD) simulations, in particular, allow researchers to predict material properties by simulating the interactions and movements of atoms and molecules over time. The accuracy of these predictions is highly dependent on the chosen force field, which is a set of parameters that defines the potential energy of the system. bohrium.com

Several force fields are available for hydrocarbon simulations, each with specific strengths and weaknesses. Studies have compared reactive potentials like AIREBO-M and ReaxFF with non-reactive potentials such as OPLS-AA for simulating single-component hydrocarbon fluids. bohrium.com For properties like density and viscosity, the AIREBO-M potential was found to be less accurate than the other two. bohrium.com The choice of force field can also influence the predicted fluid structure; for instance, simulations of tetralin showed a higher tendency for parallel arrangements with AIREBO-M and ReaxFF compared to OPLS-AA. bohrium.com

These simulation techniques are critical for understanding the behavior of alkylcyclohexanes in mixtures, such as in lubricants and fuels. For example, MD simulations have been used to predict the transport and structural properties of methanol-octane blends under engine-relevant conditions and to study binary mixtures of n-alkylcyclohexanes with n-hexadecane. bohrium.com The process typically involves constructing the molecular system using tools like Packmol, followed by energy minimization and equilibration in different statistical ensembles (e.g., NVT and NPT) to simulate conditions of constant temperature and pressure. bohrium.com

Experimental data is crucial for validating these simulation models. Studies on n-butylcyclohexane, for instance, compare computed ignition delay times (IDTs) from shock tube simulations with experimental measurements. osti.gov Such comparisons help refine the kinetic models used in the simulations, ensuring they accurately predict autoignition behavior, including phenomena like the negative temperature coefficient (NTC) region observed at lower temperatures and higher pressures. osti.gov

Table 1: Comparison of Force Fields for Hydrocarbon Simulation

Force Field Type Typical Application Key Findings from Comparative Studies
OPLS-AA Non-Reactive Prediction of thermophysical properties of fluids. Generally provides accurate predictions for density and viscosity of various hydrocarbons. bohrium.com
AIREBO-M Reactive Simulating chemical reactions and bond breaking/formation. Found to be less accurate for predicting density and viscosity compared to OPLS-AA and ReaxFF. bohrium.com

| ReaxFF | Reactive | Simulating complex reactive environments, including combustion. | Provides qualitatively similar fluid structures to OPLS-AA for many hydrocarbons. bohrium.com |

Quantum Chemical Calculations Related to Hydrocarbons

Quantum chemical calculations offer a fundamental approach to understanding the electronic structure, geometry, and reactivity of molecules. These methods, rooted in quantum mechanics, can predict reaction pathways, transition state energies, and various molecular properties from first principles (ab initio). rsc.orgchemrxiv.org This capability is invaluable for developing and refining the kinetic mechanisms used in larger-scale combustion and atmospheric models. rsc.org

A variety of quantum chemical methods are employed, ranging from Hartree-Fock (HF) theory to more sophisticated approaches like Møller-Plesset perturbation theory (MP2), Density Functional Theory (DFT) with functionals like B3LYP, and Coupled Cluster (CCSD) theory. chemrxiv.org The choice of method and basis set (e.g., 6-311++G(d,p)) represents a trade-off between computational cost and accuracy. chemrxiv.org For instance, DFT methods like PBE1PBE have been recommended for routine applications in calculating NMR chemical shifts, providing a balance of reasonable cost and good results. rsc.org

These calculations have been successfully used to explore reaction mechanisms, guide catalyst design, and predict unknown reactions before undertaking expensive and time-consuming experiments. rsc.org For alkylcyclohexanes, quantum chemistry is essential for calculating the rate constants of key elementary reactions, such as the intramolecular H-migration of hydroperoxyalkylperoxy radicals (•OOQOOH). mdpi.com These reactions are challenging to study experimentally but are critical for accurate combustion modeling, and their rate constants can differ significantly from analogous reactions in alkanes. mdpi.com The presence of intramolecular hydrogen bonding in intermediates further complicates these calculations, highlighting the need for high-level theoretical investigations. mdpi.com

Table 2: Overview of Quantum Chemical Calculation Methods

Method Abbreviation Description Common Application for Hydrocarbons
Hartree-Fock Theory HF A foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. Initial geometry optimizations and as a starting point for more advanced calculations. chemrxiv.org
Density Functional Theory DFT A method where the energy of the system is determined as a functional of the electron density. Functionals like B3LYP and PBE1PBE are common. Calculating molecular geometries, reaction energies, and spectroscopic properties. chemrxiv.orgrsc.org
Møller-Plesset Perturbation Theory MP2 A post-Hartree-Fock method that adds electron correlation effects to improve accuracy. Calculating more accurate energies and reaction barriers. chemrxiv.org

| Coupled Cluster Theory | CCSD | A high-accuracy method that is considered a "gold standard" for computational chemistry, though computationally expensive. | Benchmarking results and calculating highly accurate energetic data. chemrxiv.org |

Computational Prediction of Chemical Species in Combustion Processes

Predicting the formation and evolution of chemical species during the combustion of complex fuels is a primary goal of computational modeling. Heptadecylcyclohexane, as a component of diesel and jet fuels, is relevant to these processes. osti.gov Detailed chemical kinetic models, which can contain hundreds of species and thousands of reactions, are used to simulate combustion phenomena like flame propagation and ignition. researchgate.net

Due to the immense complexity of real fuels, which contain thousands of individual compounds, models often rely on surrogate mixtures and "lumped species" approaches to remain computationally tractable. In this context, individual compounds are grouped with others that share similar chemical characteristics. copernicus.org For example, in atmospheric chemistry models simulating the production of secondary organic aerosols (SOA) from intermediate-volatility organic compounds (IVOCs), this compound is included as part of a lumped species group. copernicus.org The criteria for lumping often involve the compound's chemical type and its reaction rate constant with key atmospheric oxidants like the hydroxyl radical (kOH). copernicus.org

Kinetic models like JetSurF and simulation software such as Chemkin-Pro are widely used to study the combustion of alkylcyclohexanes. mdpi.comresearchgate.netacs.org Reaction path analysis within these models can identify the dominant pathways for fuel consumption and product formation. acs.org For cyclohexane (B81311) and its derivatives, consumption is often initiated by unimolecular isomerization and hydrogen abstraction reactions. acs.org Studies on a series of mono-alkylated cyclohexanes (from methyl- to n-butylcyclohexane) have shown that the length of the alkyl side chain has a secondary effect on laminar flame speeds, suggesting that lumping approaches for longer chains like this compound are a reasonable simplification in certain models. researchgate.net However, accurately predicting ignition behavior requires precise kinetic data for fuel-specific reactions, as kinetic data from alkanes cannot be directly applied to analogous reactions in cycloalkanes. mdpi.com

Table 3: Role of this compound and Related Compounds in Combustion Models

Model/Study Type Compound(s) Studied Software/Model Used Key Computational Finding
SOA Production Modeling This compound Modified SAPRC99 mechanism This compound is treated as a lumped species with other cyclic alkanes to simulate IVOC oxidation. copernicus.org
Alkylcyclohexane Oxidation n-Propylcyclohexane, Ethylcyclohexane Chemkin-Pro Simulations of ignition delay times and species concentrations are performed to validate and refine kinetic mechanisms. mdpi.com
Flame Propagation Modeling Methyl-, Ethyl-, Propyl-, Butylcyclohexane JetSurF 1.1 The length of the n-alkyl group has a secondary effect on laminar flame speeds compared to the cyclohexane ring itself. researchgate.net

| Pyrolysis Modeling | Cyclohexane | Genesys, JetSurF, POLIMI | Reaction path analysis shows consumption is dominated by H-abstraction by H atoms and methyl radicals. acs.org |

Advanced Applications and Research Directions

Role in Catalytic Conversion Processes

The conversion of complex hydrocarbons into more valuable products is a cornerstone of the refining and petrochemical industries. Heptadecylcyclohexane and similar long-chain alkylcyclohexanes are key components in these processes.

Catalytic Reforming of Naphthenic Hydrocarbons

Catalytic reforming is a critical process for converting low-octane naphtha into high-octane gasoline blending components and for producing aromatic hydrocarbons. numberanalytics.compsu.eduscribd.com The process typically involves the use of bifunctional catalysts, often containing a noble metal (like platinum) on an acidic support, at high temperatures (450-550°C) and moderate pressures. numberanalytics.com

The primary reactions in catalytic reforming include the dehydrogenation of naphthenes (cycloalkanes) to aromatics, isomerization of paraffins and naphthenes, and dehydrocyclization of paraffins. scribd.com For a long-chain alkylcyclohexane like this compound, the main desired reaction would be its dehydrogenation to form heptadecylbenzene. This reaction significantly increases the octane (B31449) number of the fuel. Undesirable side reactions include hydrocracking, which breaks the molecule into smaller, lower-value hydrocarbons. psu.edu

Hydroconversion and Hydrocracking of Hydrocarbon Feedstocks

Hydroconversion is a general term for processes where hydrocarbons react with hydrogen, encompassing hydrotreating, hydrocracking, and hydrogenation. researchgate.net Hydrocracking is a catalytic process that uses high temperatures and pressures to convert heavy hydrocarbon fractions into lighter, more valuable products such as gasoline, diesel, and jet fuel. kuleuven.beresearchgate.net

Long-chain alkylcyclohexanes like this compound are relevant to hydrocracking, particularly in the processing of heavy oil fractions and the upgrading of biomass. kuleuven.be Studies on model compounds such as octylcyclohexane provide insights into the behavior of these molecules. Over bifunctional catalysts (e.g., Pt on zeolites like USY and Beta), these naphthenes undergo both isomerization and cracking. kuleuven.be The product distribution is influenced by the catalyst's properties, including its porosity and the balance between its metal and acid functions. kuleuven.be For instance, zeolite-based catalysts tend to produce a broader range of cracked products, while catalysts with amorphous silica-alumina can lead to more significant cracking to smaller naphthenes and light paraffins through hydrogenolysis. kuleuven.be

The hydrocracking of long-chain paraffins, which can be formed from the ring-opening of cycloalkanes, is also a crucial aspect. The process involves a bifunctional mechanism with dehydrogenation on a metal site followed by skeletal isomerization and cracking on an acid site, and subsequent hydrogenation of the resulting olefins. uct.ac.za

Catalysts in Alkane Isomerization and Dehydrogenation

Isomerization is a key process for increasing the octane number of light alkanes by converting them into their more branched isomers. researchgate.net While typically focused on smaller alkanes (C4-C6), the principles apply to the side chains of larger molecules as well. The reaction proceeds through a bifunctional mechanism involving carbenium ion intermediates on acid catalyst sites. researchgate.net

Dehydrogenation is a critical step in many catalytic processes, including reforming and the initial step of hydrocracking for saturated hydrocarbons. Research on the dehydrogenation of this compound on a nickel nanoparticle surface has shown an activation energy of 27.4 kJ/mol for this process. researchgate.net This is significantly lower than the energy required for the homolytic cleavage of a C-H bond in the molecule, demonstrating the catalytic effect. researchgate.net The enthalpy changes for the physical adsorption and dehydrogenation of this compound on the nickel surface were found to be -48.3 kJ/mol and 23.6 kJ/mol, respectively. researchgate.net

This compound in Material Science and Fuel Development

The unique properties of long-chain alkylcyclohexanes make them relevant in the search for advanced materials and next-generation fuels.

Long-Chain Alkyl Cyclohexanes from Biomass Conversion

There is growing interest in producing hydrocarbon fuels from renewable biomass. ufs.ac.za this compound has been identified in products derived from the biotransformation and processing of biological materials. For example, it has been detected in the chemical composition of garden cress oil. nih.gov Furthermore, studies on the biotransformation of alkylcyclohexanes by microorganisms like Yarrowia lipolytica are being explored as a potential route for converting hydrophobic compounds into valuable products. ufs.ac.za The biodegradation of dodecyl- and this compound has been observed in certain microbial strains, indicating a potential pathway for both bioremediation and the production of specific chemicals from biomass. ufs.ac.zaresearchgate.net Processes for the hydroconversion of renewable organic materials, such as vegetable oils and animal fats, can also lead to the formation of long-chain saturated hydrocarbons, including alkylcyclohexanes. google.com

Biological Interactions and Potential Bioactivity of this compound

This compound, a saturated hydrocarbon, has been identified in various biological contexts, leading to investigations into its potential interactions with living organisms. Research has explored its presence in natural extracts, its potential role in antimicrobial activities, and its contribution to the toxicological profiles of complex chemical mixtures.

Identification in Biological Extracts

This compound has been detected as a constituent in a variety of biological extracts from both plant and animal sources. Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique used for its identification.

The compound has been identified in the n-hexane fraction of the moss Archidium ohioense. scispace.com Similarly, it was found in the lipophilic extracts of the mushroom Pleurotus ostreatus (oyster mushroom) that had undergone a simulated gastrointestinal digestion process. mdpi.com In this study, n-heptadecylcyclohexane was uniquely detected in samples that were prepared using spray drying (SD). mdpi.com

Further research has shown its presence in the essential oil of Cymbopogon citratus (lemongrass). ppjonline.orgppjonline.org It has also been identified in the ethanolic extract of Curcuma longa (turmeric) rhizomes. jddtonline.infojddtonline.info Additionally, GC-MS analysis of garden cress (Lepidium sativum) seed oil revealed the presence of n-heptadecylcyclohexane. nih.gov The compound was also detected in n-hexane extracts from the leaves of Abelmoschus esculentus (okra). nih.gov In a study on the quality of Codonopsis Radix, n-heptadecylcyclohexane was identified as a volatile component. nih.gov

This compound has also been used as an internal standard in studies analyzing hydrocarbon content in marine organisms. For instance, it was used to quantify aliphatic hydrocarbons in studies of crude oil biodegradation by marine microorganisms. alaska.govfrontiersin.org In one study, chinook salmon were fed a mixture of hydrocarbons that included this compound to study the interactive effects of these compounds. epa.gov

Table 1: Identification of this compound in Various Biological Extracts

Organism Part/Extract Type Detection Method Reference
Archidium ohioense (Moss) n-hexane fraction GC-MS scispace.com
Pleurotus ostreatus (Oyster Mushroom) Lipophilic extract (simulated digestion) GC-MS mdpi.com
Cymbopogon citratus (Lemongrass) Essential oil GC-MS ppjonline.orgppjonline.org
Curcuma longa (Turmeric) Ethanolic rhizome extract GC-MS jddtonline.infojddtonline.info
Lepidium sativum (Garden Cress) Seed oil GC-MS nih.gov
Abelmoschus esculentus (Okra) n-hexane leaf extract GC-MS nih.gov
Codonopsis Radix Volatile components GC-MS nih.gov

Antimicrobial Activity Studies

The presence of this compound in plant extracts known for their antimicrobial properties has prompted investigations into its potential contribution to these effects.

In another study, an ethanolic extract of Curcuma longa rhizomes, containing n-heptadecylcyclohexane, was used to synthesize bismuth-silver oxide nanocomposites which exhibited antimicrobial activity against several bacterial pathogens. jddtonline.infojddtonline.info It is important to note that these studies test the activity of the entire extract or a derivative product, and the specific contribution of this compound to the observed antimicrobial effects is not isolated. Other research has focused on the antimicrobial properties of various cyclohexane (B81311) derivatives, indicating that this class of compounds is of interest in the search for new antimicrobial agents. medwinpublishers.comnih.gov

Toxicological Assessments related to Complex Mixtures containing this compound

This compound is a component of crude oil and other complex hydrocarbon mixtures. researchgate.net Toxicological assessments often focus on the effects of these entire mixtures rather than individual components. The compound is frequently used as an internal standard for the quantification of the saturated hydrocarbon fraction in toxicological and environmental studies. alaska.govfrontiersin.org

Research into the effects of hydrocarbon mixtures on marine life has included this compound as part of the exposure scenario. For example, studies have examined the biotransformation and toxic effects of hydrocarbon mixtures, including this compound, in fish. epa.gov The focus of such research is often on the interactions between different classes of compounds within the mixture and their combined effect on the organism. epa.gov

The broader context of mixture toxicity assessment is an active area of research, with regulatory bodies considering how to address the combined exposure to multiple chemicals from various sources. nih.govarche-consulting.beresearchgate.netrsc.org These assessments aim to understand the cumulative risk from exposure to complex environmental mixtures, which can include compounds like this compound.

Host-Pathogen Interaction Research in the Context of Hydrocarbon Exposure

Exposure to hydrocarbons can alter the dynamics between hosts and pathogens. Research in this area investigates how environmental contaminants, including components of crude oil, can affect microbial communities and their interactions with host organisms. frontiersin.org

For instance, exposure to polycyclic aromatic hydrocarbons (PAHs), which are present in hydrocarbon mixtures, has been shown to influence the composition of the skin microbiome and the interactions between viruses and their bacterial hosts. nih.gov While not specifically focused on this compound, this research highlights how hydrocarbon exposure can impact host-microbe dynamics. The presence of hydrocarbons can create selective pressures, potentially altering the virulence of pathogens or the host's susceptibility to infection. frontiersin.org The study of host-pathogen interactions is a broad field that seeks to understand the molecular mechanisms of infection and the host's immune response. thehpilab.frpei.desheffield.ac.uktxbiomed.orgfrontiersin.orgresearchgate.net In some insects, host-derived hydrocarbons play a protective role for symbiotic bacteria, shielding them from the host's own antimicrobial defenses. pnas.org This demonstrates the complex and sometimes beneficial role of hydrocarbons in host-microbe relationships.

Future Research Perspectives

Advancements in Analytical Techniques for Trace Analysis

The accurate detection and quantification of heptadecylcyclohexane, often present in trace amounts within complex matrices, is crucial for environmental monitoring and geochemical analysis. geoscienceworld.orgtandfonline.com Current methods frequently rely on gas chromatography-mass spectrometry (GC-MS). mdpi.comlrmh.fr Future research should focus on enhancing the sensitivity and selectivity of these techniques.

One promising avenue is the development of more advanced GC-MS methods, such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS). This approach would offer superior separation of isomers and co-eluting compounds, providing a more detailed and accurate profile of this compound in environmental samples. Additionally, exploring novel ionization techniques could improve the signal-to-noise ratio for trace-level detection.

This compound is often used as an internal standard in the quantitative analysis of other compounds in oil and environmental samples. geoscienceworld.orgcore.ac.ukcore.ac.uk The development of certified reference materials for this compound would be invaluable for ensuring the accuracy and comparability of data across different laboratories and studies. esslabshop.com

Table 1: Current and Future Analytical Techniques for this compound

TechniqueCurrent ApplicationFuture Advancement
Gas Chromatography-Mass Spectrometry (GC-MS)Primary tool for identification and quantification. mdpi.comlrmh.frDevelopment of GC×GC-TOF-MS for enhanced resolution.
Internal StandardUsed for quantitative analysis of other hydrocarbons. geoscienceworld.orgcore.ac.ukcore.ac.ukCreation of certified reference materials for improved accuracy.
Spectroscopic Methods (FTIR, NMR)Used for structural and compositional analysis. acs.orgIntegration with chromatographic techniques for comprehensive characterization.

In-Depth Studies of Biodegradation Mechanisms and Microbial Consortia

Understanding the biodegradation of this compound is essential for assessing its environmental persistence and developing effective bioremediation strategies for hydrocarbon-contaminated sites. core.ac.uk While it is known that various microorganisms can degrade hydrocarbons, the specific enzymatic pathways and microbial communities involved in the breakdown of this compound remain largely unexplored. ufs.ac.za

Future research should aim to isolate and characterize microbial consortia capable of utilizing this compound as a carbon source. This would involve enrichment cultures from contaminated environments and subsequent identification of the key microbial players through metagenomic and metaproteomic approaches. Investigating the initial steps of degradation, likely involving hydroxylation by cytochrome P450 monooxygenases, will be critical. ufs.ac.za

Furthermore, studying the influence of environmental factors such as nutrient availability, temperature, and the presence of co-contaminants on the rate and extent of this compound biodegradation is necessary. alaska.gov This knowledge can inform the design of more efficient bioremediation processes. For instance, the addition of dispersants has been shown to potentially enhance the biodegradation of some hydrocarbons by increasing their bioavailability to microorganisms. alaska.gov

Comprehensive Assessment of Environmental Impact and Remediation Strategies

This compound is a component of crude oil and has been detected in various environmental compartments, including sediments and atmospheric particulate matter. tandfonline.comnih.gov Its environmental fate and transport are influenced by weathering processes such as evaporation, water washing, and biodegradation. tandfonline.com A comprehensive assessment of its environmental impact requires a deeper understanding of these processes.

Future research should focus on developing predictive models for the environmental distribution and persistence of this compound. This will involve laboratory studies to determine its partitioning behavior between air, water, and soil, as well as its susceptibility to abiotic degradation processes like photooxidation.

In terms of remediation, beyond bioremediation, exploring other strategies such as phytoremediation or advanced oxidation processes could offer alternative or complementary approaches for cleaning up this compound contamination. The effectiveness of these strategies will depend on the specific environmental conditions and the concentration of the contaminant.

Exploration of Novel Catalytic Pathways for Synthesis and Transformation

The synthesis of this compound and other long-chain alkylcyclohexanes is relevant for various industrial applications, including the production of synthetic lubricants and fuels. acs.org Current synthetic methods often involve the hydrogenation of corresponding aromatic compounds over metal catalysts at high temperatures and pressures. acs.org

Future research could explore more sustainable and efficient catalytic pathways. This includes the development of novel catalysts, such as those based on non-noble metals, that can operate under milder reaction conditions. acs.org Investigating catalytic systems for the selective ring-opening or cracking of this compound could also lead to the production of valuable smaller molecules. acs.org Understanding the fundamental mechanisms of these catalytic transformations through a combination of experimental and computational studies will be key to designing more effective processes.

Further Investigation into Biological and Health-Related Implications

The potential biological and health effects of this compound are an area that warrants significant further investigation. Studies have detected its presence in atmospheric particulate matter, raising questions about its potential impact on human health upon inhalation. nih.govpsu.edumsha.gov

While direct toxicological data on this compound is scarce, some research suggests that cyclohexanes, as a class of compounds, could potentially contribute to adverse health effects through mechanisms similar to other organic pollutants, such as inducing oxidative stress. nih.gov Future toxicological studies should be conducted to assess the potential for this compound to cause cellular damage or elicit inflammatory responses. nih.gov These investigations are crucial for establishing safe exposure limits and understanding the risks associated with its presence in the environment and in emissions from sources like diesel exhaust. msha.gov

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing heptadecylcyclohexane with high purity, and how can its structural integrity be validated?

  • Methodological Answer : Synthesis typically involves cyclohexane functionalization with a heptadecyl chain via Friedel-Crafts alkylation or catalytic hydrogenation of corresponding alkenes. Purification steps, such as column chromatography or recrystallization, are critical to achieving high purity (>98%). Structural validation requires spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm cyclohexane ring protons (δ 1.4–1.8 ppm) and aliphatic chain integration (δ 0.8–1.3 ppm) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 238.45 for [M+H]⁺) .
    • Quality Control : Monitor byproducts (e.g., halogenated derivatives from side reactions) using gas chromatography (GC) with flame ionization detection .

Q. Which physicochemical properties of this compound are critical for its application in model membrane systems, and how are they measured?

  • Key Properties : Hydrophobicity (logP), melting point, and vapor pressure (e.g., 0.00103 mmHg at 25°C, extrapolated from analogous compounds) determine its utility in lipid bilayer studies .
  • Measurement Techniques :

  • LogP : Reverse-phase HPLC or shake-flask method .
  • Differential Scanning Calorimetry (DSC) : Assess phase transitions in lipid mixtures .
  • Langmuir Trough : Measure monolayer stability and surface pressure-area isotherms .

Q. What experimental designs are recommended for studying this compound’s role as a solvent in organic synthesis?

  • Design Framework :

  • Control Groups : Compare reaction yields with alternative solvents (e.g., hexane, cyclohexane) .
  • Kinetic Studies : Monitor reaction progress via time-resolved NMR or UV-Vis spectroscopy .
  • Reusability Tests : Evaluate solvent recovery efficiency through distillation or filtration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological effects of this compound, such as discrepancies in cytotoxicity assays?

  • Analytical Strategy :

  • Meta-Analysis : Aggregate data from independent studies, adjusting for variables like cell line heterogeneity or exposure duration .
  • Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to quantify EC₅₀ variability across experimental conditions .
  • Bayesian Inference : Incorporate prior data to refine posterior probability distributions of toxicity thresholds .
    • Replication Studies : Standardize protocols (e.g., ISO 10993-5 for cytotoxicity) to minimize inter-lab variability .

Q. What mechanistic approaches are suitable for probing this compound’s interactions with lipid membranes at the molecular level?

  • Advanced Techniques :

  • Molecular Dynamics (MD) Simulations : Parameterize force fields (e.g., CHARMM36) to model insertion kinetics and bilayer perturbation .
  • Fluorescence Anisotropy : Track membrane fluidity changes using diphenylhexatriene (DPH) probes .
  • Neutron Scattering : Resolve spatial distribution of the compound within lipid layers .
    • Data Interpretation : Correlate structural perturbations (e.g., membrane thinning) with functional outcomes (e.g., ion leakage) .

Q. How should researchers design studies to assess the environmental persistence of this compound, considering conflicting degradation rates in aquatic vs. soil systems?

  • Methodological Considerations :

  • Microcosm Experiments : Simulate environmental conditions (e.g., OECD 307 for soil biodegradation) with LC-MS quantification .
  • Isotope Labeling : Use ¹⁴C-labeled this compound to track mineralization pathways .
  • Statistical Hierarchical Models : Account for site-specific covariates (e.g., pH, microbial diversity) in degradation kinetics .

Q. What statistical frameworks are optimal for analyzing dose-dependent effects of this compound in longitudinal toxicological studies?

  • Recommended Workflow :

  • Mixed-Effects Models : Handle repeated-measures data (e.g., body weight, organ toxicity scores) with random intercepts for subject variability .
  • Survival Analysis : Apply Cox proportional hazards models to evaluate time-to-event endpoints (e.g., tumor incidence) .
  • Effect Size Reporting : Calculate Cohen’s d or Hedges’ g for standardized comparisons between exposure groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.